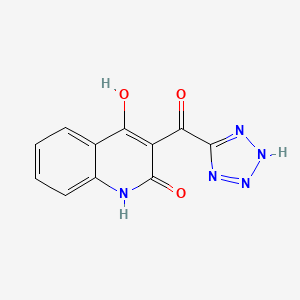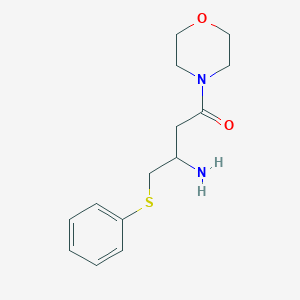
3-Amino-1-morpholino-4-(phenylthio)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-morpholino-4-(phenylthio)butan-1-one: is a chemical compound with the molecular formula C14H20N2O2S and a molecular weight of 280.39 g/mol This compound is characterized by the presence of an amino group, a morpholine ring, and a phenylthio group attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-1-butanone, morpholine, and phenylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like chloroform, dichloromethane, dimethylformamide, or methanol. The reaction temperature is maintained between 2-8°C to ensure optimal yield and purity.
Catalysts and Reagents: Catalysts such as acids or bases may be used to facilitate the reaction. Common reagents include reducing agents, oxidizing agents, and protecting groups to ensure the desired product is obtained.
Industrial Production Methods: While the compound is primarily synthesized for research purposes, industrial production methods may involve scaling up the reaction conditions mentioned above. This includes optimizing reaction parameters, using larger reaction vessels, and implementing purification techniques such as chromatography and crystallization to obtain the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-1-morpholino-4-(phenylthio)butan-1-one undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-morpholino-4-(phenylthio)butan-1-one has several applications in scientific research :
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-Amino-1-morpholino-4-(phenylthio)butan-1-one: can be compared with other compounds containing similar functional groups, such as:
Uniqueness:
Eigenschaften
Molekularformel |
C14H20N2O2S |
|---|---|
Molekulargewicht |
280.39 g/mol |
IUPAC-Name |
3-amino-1-morpholin-4-yl-4-phenylsulfanylbutan-1-one |
InChI |
InChI=1S/C14H20N2O2S/c15-12(11-19-13-4-2-1-3-5-13)10-14(17)16-6-8-18-9-7-16/h1-5,12H,6-11,15H2 |
InChI-Schlüssel |
GRCXARDDTSJXTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)CC(CSC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



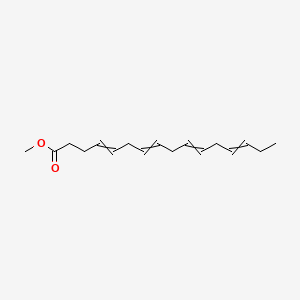


![Benzyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride](/img/structure/B13383383.png)
![11-Hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13383396.png)
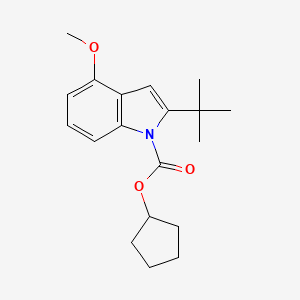
![N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine](/img/structure/B13383411.png)
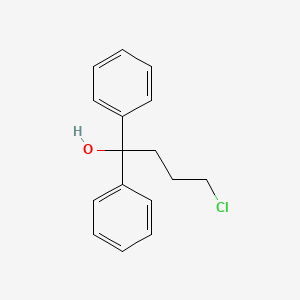
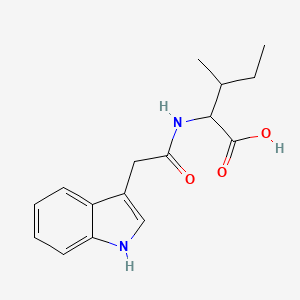
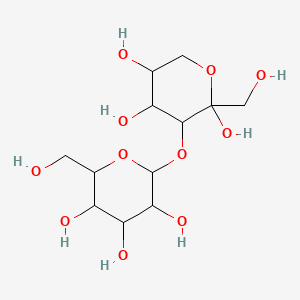
![N-[2-amino-6-(methylamino)-4-oxo-1H-pyrimidin-5-yl]-N-(cyanomethyl)formamide](/img/structure/B13383436.png)

